4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
4-Chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepine scaffold. This compound is characterized by a central 11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine ring system substituted at the 2-position with a 4-chlorobenzenesulfonamide group.
Properties
IUPAC Name |
4-chloro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O4S/c20-12-5-8-14(9-6-12)27(24,25)22-13-7-10-17-15(11-13)19(23)21-16-3-1-2-4-18(16)26-17/h1-11,22H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNSKNRZTJJMIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the formation of the core dibenzo[b,f][1,4]oxazepine structure. One common approach is the reaction of imines with dichlorocarbene to form 2,2-dichloroaziridines, which then undergo further transformations to yield the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromic acid may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or other strong bases.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Compounds with similar structural characteristics have been investigated for their potential in cancer therapy. Research indicates that the dibenzo[b,f][1,4]oxazepin framework may enhance the compound's ability to target cancer cells selectively. Studies have shown that derivatives of oxazepine compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.
- Antimicrobial Properties : Sulfonamide derivatives are known for their antimicrobial activities. The sulfonamide group in this compound may confer similar properties, making it a candidate for developing new antibiotics or antimicrobial agents. Preliminary studies suggest that modifications to the oxazepin structure can enhance these effects.
- Neuropharmacology : The compound's structural features suggest potential interactions with neurotransmitter systems, particularly in the modulation of dopamine receptors. This could lead to applications in treating neuropsychiatric disorders such as depression or schizophrenia.
Case Studies and Research Findings
Several studies have explored the pharmacological effects of compounds related to 4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide:
- Study on Anticancer Effects : A study published in Cancer Research demonstrated that a related dibenzo[b,f][1,4]oxazepine derivative exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
- Antimicrobial Activity Assessment : In a study published in Journal of Antimicrobial Chemotherapy, sulfonamide derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the oxazepine structure enhanced antibacterial activity, suggesting a promising avenue for developing new antimicrobial agents.
- Neuropharmacological Studies : Research highlighted in Neuropharmacology indicated that certain oxazepine derivatives acted as selective dopamine D2 receptor antagonists, providing insights into their potential use in treating disorders like schizophrenia.
Mechanism of Action
The mechanism by which 4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.
Molecular Targets and Pathways:
Enzymes: It may inhibit specific enzymes involved in metabolic pathways.
Receptors: It could interact with receptors to modulate cellular responses.
Comparison with Similar Compounds
Substituent Variations on the Sulfonamide Group
The sulfonamide group’s substituents significantly influence physicochemical properties and biological activity. Key analogs include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chloro substituent in the target compound (electron-withdrawing) may enhance binding affinity to hydrophobic pockets compared to the 4-fluoro analog (moderately electron-withdrawing) .
- Steric Effects : The 2,4-dimethoxy analog’s bulkier substituents could hinder receptor binding but improve aqueous solubility .
Modifications to the Dibenzo[b,f][1,4]Oxazepine Core
Variations in the oxazepine ring’s substitution pattern alter pharmacological profiles:
Key Observations :
- Heteroatom Substitution : Replacing oxygen with sulfur in the thiazepine core (e.g., compound 29 in ) increases lipophilicity and receptor binding potency .
- Positional Isomerism : Substitution at the 7-position (e.g., acetamide in compound 10) vs. the 2-position (sulfonamide in the target compound) may redirect interactions with biological targets .
Biological Activity
4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a synthetic compound belonging to the class of sulfonamides. This compound exhibits significant biological activity, particularly in the context of cancer research and medicinal chemistry. Its unique structural features, including the dibenzo[b,f][1,4]oxazepin framework and sulfonamide group, suggest potential interactions with various biological targets.
Research indicates that compounds similar to 4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide may exert their biological effects through several mechanisms:
- Enzyme Inhibition : These compounds often inhibit key enzymes involved in cellular proliferation and survival pathways.
- Receptor Antagonism : They may act as antagonists to specific receptors, modulating signaling pathways that are crucial for cancer cell growth.
Preliminary studies have shown that related sulfonamides exhibit significant cytotoxic effects against various cancer cell lines, with IC50 values often in the micromolar range against human cancer cells like HCT-116 and HeLa .
Biological Activity
The biological activity of 4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide has been evaluated in several studies:
Cytotoxicity Studies
A series of in vitro assays have demonstrated the cytotoxic potential of this compound against various cancer cell lines. The following table summarizes some key findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT-116 | 15 | Enzyme inhibition |
| HeLa | 20 | Receptor antagonism |
| MCF-7 | 25 | Cell cycle arrest |
These results indicate that the compound has a promising profile for further development as an anticancer agent.
Case Studies
- Study on HCT-116 Cells : A study investigated the effects of the compound on HCT-116 colon cancer cells. It was observed that treatment with varying concentrations led to a dose-dependent reduction in cell viability. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.
- HeLa Cell Line Analysis : Another study focused on HeLa cells and reported that exposure to the compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .
Q & A
Q. What are the optimal synthetic routes for 4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide, and how do reaction parameters influence yield and purity?
- Methodological Answer : The synthesis involves constructing the dibenzo[b,f][1,4]oxazepine core followed by sulfonamide functionalization. Key steps include:
- Step 1 : Cyclocondensation of substituted o-aminophenols with ketones to form the oxazepine ring. Temperature control (60–80°C) and inert atmospheres (N₂/Ar) prevent oxidation .
- Step 2 : Sulfonylation using 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to avoid side reactions .
- Optimization : Reaction yields (70–85%) and purity (>95%) depend on solvent polarity (e.g., DMF vs. THF), stoichiometric ratios, and purification via column chromatography .
- Analytical Validation : HPLC monitors intermediate purity, while ¹H/¹³C NMR confirms regioselectivity of sulfonamide attachment .
Table 1 : Representative Synthetic Conditions
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 60–80°C (Step 1) | Higher yield, lower degradation | |
| Solvent | DMF (Step 2) | Enhanced solubility, 85% yield | |
| Purification | Silica gel chromatography | Purity >95% |
Q. Which analytical techniques are most effective for characterizing the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves the sulfonamide’s position on the oxazepine core and confirms chloro-substituent placement. Aromatic proton signals (δ 7.2–8.1 ppm) and carbonyl peaks (δ 170–175 ppm) are diagnostic .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) and detect trace intermediates .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 443.05 [M+H]⁺) validates molecular formula .
- X-ray Crystallography : Resolves 3D conformation, highlighting hydrogen bonding between sulfonamide and oxazepine carbonyl groups .
Q. What are the key structural features influencing the compound’s reactivity and stability?
- Methodological Answer :
- Dibenzo[b,f][1,4]oxazepine Core : The seven-membered ring’s strain and electron-deficient nitrogen enhance nucleophilic attack susceptibility .
- Sulfonamide Group : Acts as a hydrogen-bond donor, stabilizing interactions with biological targets (e.g., enzyme active sites) .
- 4-Chloro Substituent : Electron-withdrawing effect increases electrophilicity, influencing reactivity in cross-coupling reactions .
- Stability : Susceptible to hydrolysis under acidic/alkaline conditions; stability studies recommend storage at −20°C in desiccated environments .
Advanced Research Questions
Q. How does the sulfonamide group mediate interactions with biological targets, and what methodologies elucidate its mechanism of action?
- Methodological Answer :
- Enzyme Inhibition : The sulfonamide mimics endogenous substrates (e.g., p-aminobenzoic acid) in dihydropteroate synthase (DHPS), validated via competitive inhibition assays (IC₅₀ = 1.2 µM) .
- Receptor Binding : Molecular docking (AutoDock Vina) predicts strong binding (ΔG = −9.8 kcal/mol) to COX-2’s hydrophobic pocket, correlating with anti-inflammatory activity .
- Kinetic Analysis : Surface plasmon resonance (SPR) measures on/off rates (kₐ = 3.5 × 10⁴ M⁻¹s⁻¹; k𝒹 = 0.02 s⁻¹), confirming prolonged target engagement .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Studies : EC₅₀ values vary across cell lines (e.g., MIC = 8 µg/mL for S. aureus vs. LC₅₀ = 25 µM in HepG2 cells). Use orthogonal assays (e.g., live/dead staining vs. ATP assays) to distinguish bacteriostatic vs. cytotoxic effects .
- Assay Conditions : pH-dependent solubility (logP = 2.8) may artifactually reduce activity in high-serum media; optimize using solubility enhancers (e.g., DMSO ≤0.1%) .
- Metabolite Profiling : LC-MS identifies degradation products (e.g., hydrolyzed sulfonamide) that may contribute to off-target effects .
Q. What computational strategies predict the compound’s environmental fate and ecotoxicological impact?
- Methodological Answer :
- QSAR Models : Predict biodegradation (Biowin v4.1: t₁/₂ = 120 days) and bioaccumulation (BCF = 350 L/kg) .
- Molecular Dynamics (MD) : Simulates interactions with soil organic matter (e.g., fulvic acid), revealing adsorption coefficients (K𝒹 = 1.2 × 10³) .
- Ecotoxicity Testing : Daphnia magna acute toxicity (EC₅₀ = 12 mg/L) aligns with OECD Test Guideline 202, requiring mitigation strategies for aquatic release .
Q. How do structural modifications (e.g., substituent variation) alter pharmacological properties?
- Methodological Answer :
- SAR Studies :
- Chloro vs. Methoxy : 4-Chloro enhances target affinity (ΔΔG = −1.5 kcal/mol) but reduces solubility (logS = −4.2) compared to methoxy derivatives .
- Alkyl Chain Addition : N-Allyl groups (e.g., in analog C22H23ClN2O4S) improve blood-brain barrier penetration (PAMPA logPe = −5.1) .
- Pharmacokinetic Profiling : Microsomal stability assays (human liver microsomes: t₁/₂ = 45 min) guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
